molecular formula C18H23N3O5 B2831419 N-(tert-Butoxycarbonyl)glycyltryptophan CAS No. 78700-53-5

N-(tert-Butoxycarbonyl)glycyltryptophan

Cat. No.: B2831419
CAS No.: 78700-53-5
M. Wt: 361.398
InChI Key: WRPLZGOCZPJKHO-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butoxycarbonyl)glycyltryptophan is a synthetic compound used primarily in peptide synthesis. It is composed of a glycine residue linked to a tryptophan residue, with the amino group of glycine protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis as it prevents unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with glycine and tryptophan.

    Protection of Glycine: Glycine is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This forms N-(tert-butoxycarbonyl)glycine.

    Coupling Reaction: The protected glycine is then coupled with tryptophan using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of N-(tert-Butoxycarbonyl)glycyltryptophan follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the reagents and solvents.

    Purification: Employing techniques like crystallization, chromatography, or recrystallization to purify the final product.

    Quality Control: Ensuring the product meets the required purity standards through analytical methods such as HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents like dichloromethane or ethyl acetate.

    Coupling Reactions: It can undergo further peptide coupling reactions to form longer peptide chains.

    Oxidation and Reduction: The tryptophan residue can participate in oxidation and reduction reactions, although these are less common in synthetic applications.

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane, HCl in ethyl acetate.

    Coupling: DCC or DIC with HOBt or NHS in solvents like DMF or acetonitrile.

Major Products

    Deprotected Glycyltryptophan: After deprotection, the major product is glycyltryptophan, which can be further used in peptide synthesis.

    Extended Peptides: When used in coupling reactions, it forms longer peptide chains.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as an intermediate in the synthesis of peptides and proteins.

    Protecting Group Chemistry: Studied for its role in protecting amino groups during synthesis.

Biology

    Protein Engineering: Utilized in the design and synthesis of novel proteins and enzymes.

    Bioconjugation: Employed in attaching peptides to other biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential in developing peptide-based therapeutics.

    Diagnostic Tools: Used in the synthesis of peptide probes for diagnostic applications.

Industry

    Biotechnology: Applied in the production of synthetic peptides for various industrial applications.

    Pharmaceuticals: Used in the large-scale synthesis of peptide drugs.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)glycine: Similar in structure but lacks the tryptophan residue.

    N-(tert-Butoxycarbonyl)tryptophan: Contains the Boc-protected tryptophan but lacks the glycine residue.

    N-(tert-Butoxycarbonyl)glycylphenylalanine: Similar peptide with phenylalanine instead of tryptophan.

Uniqueness

N-(tert-Butoxycarbonyl)glycyltryptophan is unique due to the presence of both glycine and tryptophan residues, making it a versatile intermediate in peptide synthesis. The Boc group provides stability during synthesis, and the tryptophan residue offers unique chemical properties due to its indole side chain.

This compound’s versatility and stability make it a valuable tool in various fields, from basic research to industrial applications.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-18(2,3)26-17(25)20-10-15(22)21-14(16(23)24)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9,14,19H,8,10H2,1-3H3,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPLZGOCZPJKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319179
Record name N-(tert-Butoxycarbonyl)glycyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78700-53-5
Record name NSC341355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(tert-Butoxycarbonyl)glycyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.